Prucalopride

Catalog No.
S540468
CAS No.
179474-81-8
M.F
C18H26ClN3O3
M. Wt
367.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prucalopride

CAS Number

179474-81-8

Product Name

Prucalopride

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide

Molecular Formula

C18H26ClN3O3

Molecular Weight

367.9 g/mol

InChI

InChI=1S/C18H26ClN3O3/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14/h11-12H,2-10,20H2,1H3,(H,21,23)

InChI Key

ZPMNHBXQOOVQJL-UHFFFAOYSA-N

SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Solubility

<1 mg/mL

Synonyms

4-amino-5-chloro-N-(1-(3-methoxypropyl)-4-piperidinyl)-2,3-dihydro-1-benzofuran-7-carboxamide, motegrity, prucalopride, R 093877, R093877, Resolor, resotran, resotrans

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl

Treatment of Chronic Constipation

Specific Scientific Field: The specific scientific field for this application is Gastroenterology, which is the branch of medicine focused on the digestive system and its disorders .

Comprehensive Summary of the Application: Prucalopride, a selective, high-affinity 5-hydroxytryptamine 4 receptor agonist, is used in the treatment of chronic constipation (CC). It stimulates gastrointestinal and colonic motility and alleviates common symptoms of CC in adults .

Methods of Application or Experimental Procedures: Prucalopride was evaluated in six phase 3 and 4, double-blind, randomized, placebo-controlled, parallel-group trials. The primary efficacy endpoint was the percentage of patients with a mean of ≥3 spontaneous complete bowel movements (SCBMs) per week over 12 weeks of treatment .

Results or Outcomes: Overall, 2484 patients (597 men; 1887 women; prucalopride, 1237; placebo, 1247) were included in the integrated efficacy analysis. Significantly more patients achieved a mean of ≥3 SCBMs/week over the 12 weeks of treatment in the prucalopride group (27.8 %) than in the placebo group [13.2 %, OR 2.68 (95 % CI 2.16, 3.33), p < 0.001]. Prucalopride had a favorable safety and tolerability profile .

Nano-level Assay of Prucalopride

Specific Scientific Field: This application falls under the field of Analytical Chemistry .

Comprehensive Summary of the Application: Prucalopride has been used in a nano-level assay using a molecular size-based resonance Rayleigh scattering strategy. This approach is used for the content uniformity test of Prucalopride .

Methods of Application or Experimental Procedures: In an acidic environment, when Prucalopride and Cilefa Pink B are mixed, an association complex is immediately created, and the dye’s Resonance Rayleigh Scattering (RRS) is amplified due to molecular size growth. This RRS growth is directly proportional to the Prucalopride concentrations at an interval ranging from 50 to 1300 ng/mL .

Results or Outcomes: The limit of detection (14.5 ng/mL) and limit of quantitation (43.9 ng/mL) reveal a high approach’s sensitivity. The established RRS technology was successfully applied for Prucalopride analysis in the prescribed dosage form .

Cardiovascular Safety of Prucalopride

Specific Scientific Field: This application is in the field of Cardiovascular Pharmacology .

Comprehensive Summary of the Application: Prucalopride has been studied for its cardiovascular safety in patients with chronic constipation. This study was part of the new drug application for approval of Prucalopride in the USA .

Methods of Application or Experimental Procedures: This was an observational population-based cohort study conducted in five data sources. The primary endpoint was major adverse cardiovascular events (defined as hospitalization for non-fatal acute myocardial infarction or stroke, and in-hospital cardiovascular death) in adult initiators of Prucalopride compared with initiators of polyethylene glycol 3350 .

Results or Outcomes: The pooled adjusted incidence rate ratio of major adverse cardiovascular events comparing new use of Prucalopride with new use of polyethylene glycol 3350 was 0.64 (95% confidence interval 0.36–1.14). The results were consistent with no indication of an increased risk above the pre-specified safety threshold of 3.00 for major adverse cardiovascular events in patients with chronic constipation using Prucalopride as compared with polyethylene glycol 3350 .

Dose Optimization for Chronic Idiopathic Constipation Treatment

Specific Scientific Field: This application falls under the field of Pharmacology .

Comprehensive Summary of the Application: Prucalopride has been studied for its dose optimization in treating chronic idiopathic constipation (CIC). The study aimed to explore the incremental benefit of different doses of prucalopride in treating CIC .

Methods of Application or Experimental Procedures: The study included 14 high-quality randomized controlled trials with 4328 patients. The frequency of spontaneous bowel movements (SBMs) per week and the treatment-emergent adverse events (TEAEs), such as headache, arrhythmia, diarrhea, dizziness, nausea, and vomiting, were first synthesized in a meta-analysis. The probability of the optimal dose of prucalopride was then ranked by random-effects within Bayesian analysis .

Results or Outcomes: The study concluded that a 1 mg dose at commencement could be safer in treating CIC and that a 2 mg prucalopride could be more efficacious in terms of SBMs per week outcome receiving .

Cognitive Function Improvement

Specific Scientific Field: This application is in the field of Neuroscience .

Comprehensive Summary of the Application: Prucalopride has been studied for its potential to improve cognitive function. A drug called prucalopride appears to enhance functional connectivity between major cognitive networks in the brain .

Methods of Application or Experimental Procedures: The study used neuroimaging techniques to investigate the effects of prucalopride on the brain’s functional connectivity .

Results or Outcomes: The findings provide a possible explanation for why previous studies have shown that drugs that activate a specific type of serotonin receptor (like prucalopride does) can improve cognitive function .

Prucalopride is a medication primarily used for the treatment of chronic idiopathic constipation. It acts as a selective agonist of the serotonin type 4 (5-HT4) receptors, which are predominantly located in the gastrointestinal tract. By stimulating these receptors, prucalopride enhances gastrointestinal motility and promotes bowel movements, making it effective for patients who do not respond adequately to traditional laxatives. The compound was first approved in the European Union in 2009 and later in other regions, including Canada and the United States, where it is marketed under brand names such as Motegrity and Resolor .

Prucalopride acts as a 5-HT4 receptor agonist. When it binds to these receptors in the gut wall, it stimulates the release of acetylcholine, a neurotransmitter that promotes muscle contractions []. This stimulation enhances intestinal motility, allowing for easier passage of stool and relief from constipation.

The chemical formula of prucalopride is C₁₈H₂₆ClN₃O₃, and its molecular weight is approximately 367.87 g/mol. Prucalopride undergoes minimal metabolism, with about 94% of the administered dose excreted unchanged in urine. The primary metabolic pathway involves O-demethylation and oxidation to form a carboxylic acid derivative, with only minor amounts of metabolites detected in circulation . The compound does not significantly interact with cytochrome P450 enzymes, reducing the potential for drug-drug interactions .

Prucalopride's biological activity is characterized by its potent agonistic effect on 5-HT4 receptors. This interaction leads to increased release of acetylcholine in the gut, enhancing peristalsis and intestinal tone. The compound has been shown to improve symptoms related to gastrointestinal motility disorders, including bloating and gastric distension in patients with conditions like gastroparesis . Clinical trials indicate that prucalopride effectively increases the frequency of spontaneous bowel movements in patients suffering from chronic constipation .

The synthesis of prucalopride involves several key steps that typically include:

  • Formation of the Dihydro-benzofuran Core: This step involves constructing the bicyclic structure essential for the compound's activity.
  • Chlorination: Introducing a chlorine atom into the structure to enhance receptor affinity.
  • Amidation: Conjugating an amine to form the final carboxamide structure that characterizes prucalopride.

The detailed synthetic route may vary depending on specific laboratory protocols but generally adheres to established organic synthesis techniques .

Prucalopride's primary application is in treating chronic idiopathic constipation, particularly for patients who have not found relief with laxatives. It is also being studied for potential benefits in other gastrointestinal disorders due to its prokinetic properties. Additionally, prucalopride may be beneficial in addressing symptoms associated with conditions such as gastroesophageal reflux disease (GERD) and chronic intestinal pseudo-obstruction .

Prucalopride has been investigated for its interactions with other medications. It may decrease the excretion rate of certain drugs like bismuth subgallate, potentially leading to increased serum levels of those compounds . Furthermore, caution is advised when prescribing prucalopride alongside drugs that affect QT interval prolongation due to its potential cardiovascular implications, although it has not been linked to significant cardiac adverse events compared to older 5-HT4 agonists like cisapride and tegaserod .

Prucalopride stands out among 5-HT4 receptor agonists due to its high selectivity and lower risk of cardiovascular side effects. Here are some similar compounds along with a comparison highlighting prucalopride's uniqueness:

CompoundYear ApprovedSelectivityCardiovascular RiskPrimary Use
Prucalopride2009 (EU)HighLowChronic idiopathic constipation
Cisapride1993ModerateHighGastroesophageal reflux disease
Tegaserod2002ModerateHighChronic constipation

Uniqueness of Prucalopride:

  • High Selectivity: Prucalopride exhibits over 150-fold higher affinity for 5-HT4 receptors compared to other serotonin receptors, minimizing side effects associated with broader receptor activity.
  • Low Cardiovascular Risk: Unlike cisapride and tegaserod, which were withdrawn from markets due to serious cardiovascular events, prucalopride has not been associated with increased QT interval or cardiac arrhythmias .

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

367.1662694 g/mol

Monoisotopic Mass

367.1662694 g/mol

Heavy Atom Count

25

LogP

2.56

Melting Point

>196 ºC

UNII

0A09IUW5TP

Drug Indication

Prucalopride is indicated for the treatment of chronic idiopathic constipation (CIC) in adults. CIC is one of the most common chronic functional gastrointestinal disorders worldwide. The diagnosis of this agent is very hard and it can be confirmed if the patient experience at least two of the following: -Straining during more than 25% of the bowel movements. -Lumpy or hard stools in 25% of the bowel movements. -Sensation of incomplete evacuation in more than 25% of all bowel movements. -Sensation of anorectal blockage or obstruction in more than 25% of the bowel movements. -Manual maneuvers required in more than 25% of the bowel movements. -Fewer than 3 bowel movements per week.
FDA Label
Resolor is indicated for symptomatic treatment of chronic constipation in adults in whom laxatives fail to provide adequate relief.

Livertox Summary

Prucalopride is a serotonin type 4 (5-HT4) receptor agonist that has potent prokinetic activity and is used as therapy for chronic idiopathic constipation. Prucalopride has been associated with a minimal rate of transient serum enzyme elevations during therapy and has not been implicated in cases of clinically apparent liver injury with jaundice.

Drug Classes

Gastrointestinal Agents

Pharmacology

In animal studies, prucalopride induced a dose-dependent stimulation of contractile activity in the proximal colon and inhibition of the contractility in the distal colon.[A40253] As well it has been shown that prucalopride stimulates and amplifies giant migratory contraction which is the high-amplitude type of contraction that initiates the urge to defecate. Thus, prucalopride not only accelerates the colonic transit but also accelerates gastric emptying and small bowel transit.[A37348] In supratherapeutic concentrations, prucalopride can be observed to interact with hERG potassium channels and L-type calcium channels.[A37348] In clinical trials, prucalopride showed to significantly increase the spontaneous bowel movements with a standardized mean difference of about 0.5 after the use of 1 mg when compared with the placebo group.[A40254] In this studies as well, it was observed a numerical improvement in mean colonic transit time and a significant increase in spontaneous complete bowel movement without marked changes in the anorectal function.[A40254] In phase III clinical trials, 86% of the tested individuals opted to continue with the open-label study and based on Patients Assessments, 67% of the patients increase more than one point improvement in their satisfaction.[A40254] In the final set of clinical trials for approval, there was a significant increase in the number of patients that reached over 3 complete spontaneous bowel movements per week when compared with the placebo.[L4882]

MeSH Pharmacological Classification

Serotonin 5-HT4 Receptor Agonists

ATC Code

A06AX05
A - Alimentary tract and metabolism
A06 - Drugs for constipation
A06A - Drugs for constipation
A06AX - Other drugs for constipation
A06AX05 - Prucalopride

Mechanism of Action

Prucalopride acts as a selective stimulator of the 5-HT4 receptors while having no interaction with hERG channel or 5-HT1 receptors which reduces significantly the cardiovascular risk found in other similar drugs. 5-HT4 receptors can be found throughout the gastrointestinal tract primarily in smooth muscle cells, enterochromaffin cells, and myenteric plexus. Its activation produces the release of acetylcholine which is the major excitatory neurotransmitter in the GI tract. Hence, prucalopride stimulates motility by interacting specifically with 5-HT4 receptors in the GI tract which causes a release of acetylcholine and further contraction of the muscle layer of the colon and relaxation of the circular muscle layer leading to the propulsion of luminal content.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR4 [HSA:3360] [KO:K04160]

Other CAS

179474-81-8

Absorption Distribution and Excretion

Prucalopride is well absorbed and it reaches maximum plasma concentration of 3.79ng/ml with a tmax of 2.77 hours after initial administration. It presents an AUC of 96.5 mn.h/ml. The bioavailability of prucalopride is of over 90% and this bioavailability does not get influenced by the ingestion of food.
After maximum plasma concentration, prucalopride concentration decline in a biphasic manner. Prucalopride is mainly excreted by the urine, representing 84% of the administered dose while only 13% of the dose is recovered in feces.
The mean volume of distribution of prucalopride is registered to be 623 L.
Prucalopride renal clearance is reported to be of 17 L/h which actually exceeds the glomerular filtration rate of the kidney.

Metabolism Metabolites

Prucalopride is not extensively metabolized in the body and does not interact with the enzymes of the family of the cytochrome P450 enzymes nor the P glycoprotein. The metabolism of prucalopride only represents 6% of the administered dose and the remaining 94% is found as the unchanged drug. From studies, it was reported the recovery of 8 metabolites being the major metabolite R107504 which is formed after the O-demethylation and oxidation of the resulting alcohol to a carboxylic acid.

Wikipedia

Prucalopride
Solamargine

Biological Half Life

The reported half-life of prucalopride is of around 18-20 hours.

Use Classification

Human drugs -> Other drugs for constipation -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Modify: 2023-09-13
Shin A, Camilleri M, Kolar G, Erwin P, West CP, Murad MH: Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation. Aliment Pharmacol Ther. 2014 Feb;39(3):239-53. doi: 10.1111/apt.12571. Epub 2013 Dec 5. [PMID:24308797]
Omer A, Quigley EMM: An update on prucalopride in the treatment of chronic constipation. Therap Adv Gastroenterol. 2017 Nov;10(11):877-887. doi: 10.1177/1756283X17734809. Epub 2017 Oct 16. [PMID:29147138]
Briejer MR, Bosmans JP, Van Daele P, Jurzak M, Heylen L, Leysen JE, Prins NH, Schuurkes JA: The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. Eur J Pharmacol. 2001 Jun 29;423(1):71-83. [PMID:11438309]
Briejer MR, Prins NH, Schuurkes JA: Effects of the enterokinetic prucalopride (R093877) on colonic motility in fasted dogs. Neurogastroenterol Motil. 2001 Oct;13(5):465-72. [PMID:11696108]
Sajid MS, Hebbar M, Baig MK, Li A, Philipose Z: Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials. J Neurogastroenterol Motil. 2016 Jul 30;22(3):412-22. doi: 10.5056/jnm16004. [PMID:27127190]
Flach S, Scarfe G, Dragone J, Ding J, Seymour M, Pennick M, Pankratz T, Troy S, Getsy J: A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers. Clin Ther. 2016 Sep;38(9):2106-15. doi: 10.1016/j.clinthera.2016.08.003. Epub 2016 Sep 7. [PMID:27614912]
FDA reports
FDA approvals
Canadian Society of Intestinal Research
FDA Approved Drug Products: Motality (Prucalopride) Oral Tablets

Explore Compound Types